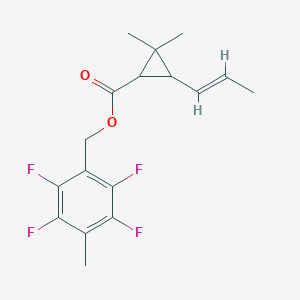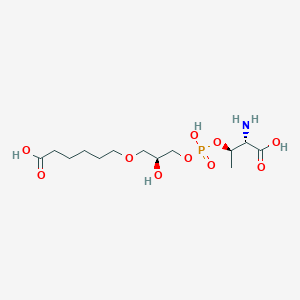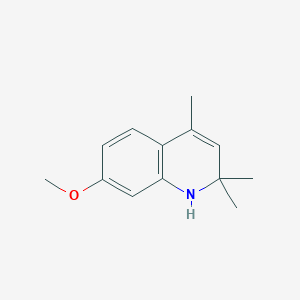
7-甲氧基-2,2,4-三甲基-1,2-二氢喹啉
描述
The compound 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a derivative of the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and are commonly used in the synthesis of pharmaceuticals and natural products. The methoxy group in the 7-position and the trimethyl groups suggest modifications that could impact the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of methoxylated quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives, which are structurally related to 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline, involves the use of N-methyl-laudanosine and N-methyl-noscapine as starting materials . Another related compound, 7-hydroxy-6-methoxy-1-methylisoquinoline, was synthesized using a novel method involving direct metalation followed by cuprate-mediated methylation . These methods highlight the importance of careful selection of starting materials and reagents in the synthesis of methoxylated quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques. For example, the crystal and molecular structure of a related compound, 7,7-dimethyl-2,3-di(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline, was determined using x-ray crystallography . This technique provides detailed information about the arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Quinoline derivatives undergo a variety of chemical reactions, which can be used to further modify the compound or to study its reactivity. The acid-catalyzed disproportionation of a related compound, 7-methoxy-1,3,4-trimethyl-1,2-dihydroquinoline, resulted in a mixture of cis and trans isomers of the tetrahydroquinoline derivative . This reaction demonstrates the stereoselectivity that can be observed in the chemical transformations of quinoline derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the introduction of methoxy and methyl groups can affect the compound's lipophilicity, solubility, and overall reactivity. The synthesis of methyl 2,7,7-trimethyl-5-oxo-4-aryl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate under microwave irradiation demonstrates the impact of these groups on the reaction conditions and yields . Additionally, the presence of methoxy groups can influence the biological activity of the compound, as seen in the binding studies of methoxylated tetrahydroisoquinolinium derivatives to apamin-sensitive Ca2+-activated K+ channels .
科学研究应用
抗氧化应用
7-甲氧基-2,2,4-三甲基-1,2-二氢喹啉在抗氧化应用中表现出潜力,特别是在保护鱼粉方面。这种化合物及其类似物已被研究,以评估其在保护鱼粉中的多不饱和脂肪酸免受氧化的功效,这是至关重要的,因为这些鱼粉由于高度不饱和而易于自发燃烧。该化合物的抗氧化性质不仅在预防氧化方面起着关键作用,还在随时间保持鱼粉存储的质量和安全性方面起作用。研究发现,在存储过程中,鱼粉中这种化合物的含量会减少,最终形成强效抗氧化氧化产物,进一步有助于鱼粉对抗氧化的稳定性。这种双重作用突显了它在行业中确保鱼粉在各个领域中使用的长期性和安全性的重要功能 (A. J. de Koning, 2002)。
酶和分子相互作用研究
在酶和分子相互作用研究中,类似的化合物如7-羟基喹啉已被用于理解激发态氢原子转移(ESHAT)反应。这些研究对于解析各种生物过程和化学反应背后的分子机制至关重要,表明这类化合物在科学研究中的广泛适用性,特别是在理解复杂的生物和化学系统中 (C. Manca, C. Tanner, S. Leutwyler, 2005)。
药物和药物化学
7-甲氧基-2,2,4-三甲基-1,2-二氢喹啉及其类似物的结构框架在药物和药物化学中起着重要作用。这些化合物是喹啉的一个更大家族的一部分,已被广泛研究其在治疗疟疾、癌症和各种感染中的治疗潜力。对这些化合物的持续研究展示了它们在开发新药物和理解现有药物的生化机制中的重要性 (I. Singh, P. Shah, 2017)。
安全和危害
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection. If it gets on the skin, it should be washed off with plenty of soap and water .
属性
IUPAC Name |
7-methoxy-2,2,4-trimethyl-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-8-13(2,3)14-12-7-10(15-4)5-6-11(9)12/h5-8,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIQAUZZZWOJPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC(=C2)OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349194 | |
| Record name | 7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline | |
CAS RN |
1810-74-8 | |
| Record name | 1,2-Dihydro-7-methoxy-2,2,4-trimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

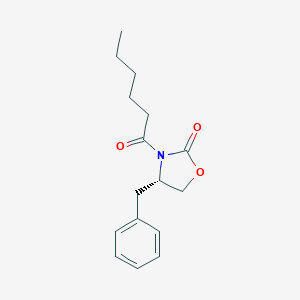

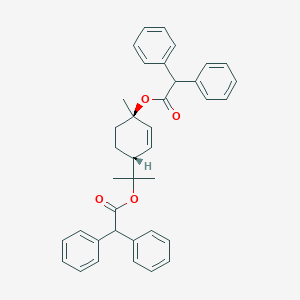
![(4Z)-3-Oxo-4-[4-phenyl-2-(1-piperidiniumylidene)-1,3-thiazol-5(2H)-ylidene]-2-[4-phenyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]-1-cyclobuten-1-olate](/img/structure/B131603.png)
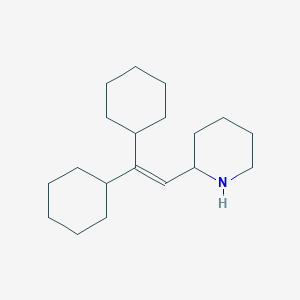
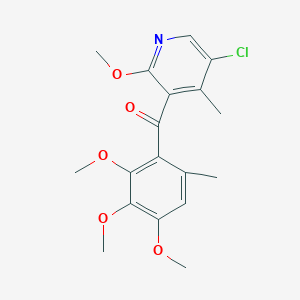
![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B131611.png)
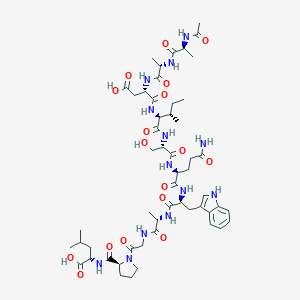
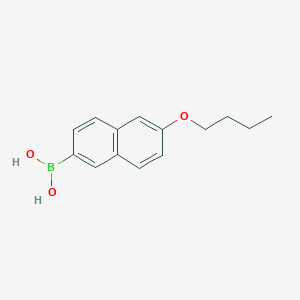
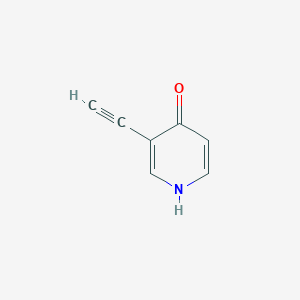
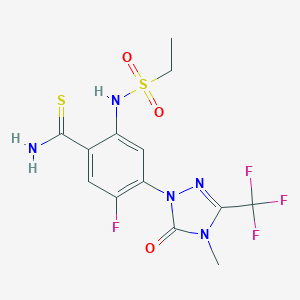
![Pyrimido[1,2-a]purin-10(1H)-one](/img/structure/B131624.png)
